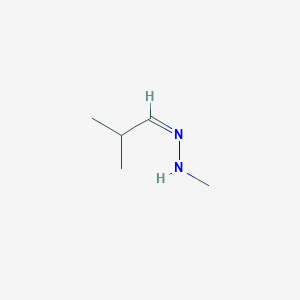

2-Methylpropanal methyl hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpropanal methyl hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

- 2-Methylpropanal methyl hydrazone is used as a reagent for the detection of aldehydes and ketones through the formation of stable hydrazones. This method is particularly useful in environmental monitoring and food safety assessments, where carbonyl compounds are prevalent.

Gas Chromatography Applications

- The compound can be utilized in gas chromatography (GC) for the separation and analysis of volatile organic compounds (VOCs) in air samples. Its stability under various conditions allows for accurate quantification of carbonyls in complex mixtures .

Biochemistry and Pharmacology

Antimicrobial Activity

- Research indicates that hydrazone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

Antioxidant Properties

- The compound demonstrates antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Estrogen Receptor Modulation

- Some studies suggest that hydrazone derivatives may act as modulators of estrogen receptors, indicating potential applications in hormone-related therapies.

Medical Applications

Clinical Diagnostics

- This compound is utilized in methods for determining oxidative modifications of proteins, which can serve as biomarkers for various diseases. Its ability to react with carbonyl groups makes it valuable in clinical diagnostics to assess oxidative stress levels.

Synthetic Applications

Hydrazones like this compound are crucial intermediates in organic synthesis. They can undergo various transformations, including:

- Hydrolysis : Leading to the formation of corresponding carbonyl compounds.

- Reduction : Converting nitro groups to amino groups, expanding their utility in synthesizing amine derivatives .

Antifungal Activity Study

A study evaluated the antifungal properties of this compound against various pathogenic fungi, demonstrating effective inhibition at certain concentrations.

Cytotoxicity Against Cancer Cell Lines

Research focused on the cytotoxic effects of this compound against HepG2 liver cancer cells indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.

Antioxidant Capacity Assessment

In vitro assays confirmed that this compound could effectively scavenge DPPH radicals, showcasing its potential as a natural antioxidant agent .

Propriétés

Numéro CAS |

16713-37-4 |

|---|---|

Formule moléculaire |

C5H12N2 |

Poids moléculaire |

100.16 g/mol |

Nom IUPAC |

N-[(Z)-2-methylpropylideneamino]methanamine |

InChI |

InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4- |

Clé InChI |

QLVOGAHIAVPTFB-DAXSKMNVSA-N |

SMILES |

CC(C)C=NNC |

SMILES isomérique |

CC(C)/C=N\NC |

SMILES canonique |

CC(C)C=NNC |

Synonymes |

2-Methylpropanal methyl hydrazone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.